molecular formula C10H6ClNO3 B1461216 3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid CAS No. 1048922-51-5

3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid

Número de catálogo: B1461216
Número CAS: 1048922-51-5
Peso molecular: 223.61 g/mol
Clave InChI: MKYNJVCSVZKIHU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H6ClNO3 and its molecular weight is 223.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C10H8ClN2O3
  • CAS Number : 1048922-51-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Notably, it has been shown to exhibit:

  • Anti-inflammatory Activity : The compound selectively inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Its selectivity towards COX-2 suggests potential for reduced gastrointestinal side effects compared to traditional NSAIDs .
  • Anticancer Properties : Research indicates that derivatives of isoxazole compounds can induce apoptosis in cancer cells, particularly in breast and cervical cancer cell lines. For instance, similar compounds have shown a significant reduction in cell viability and induction of cell cycle arrest at the G2/M phase .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:

  • Substituent Effects : The presence of halogen substituents on the phenyl ring enhances biological activity. For example, chlorine at the para position has been associated with increased potency against various biological targets .
  • Linker Variability : Variations in the linker groups connecting the isoxazole moiety to other functional groups significantly affect binding affinity and selectivity towards target proteins. In silico docking studies have demonstrated that certain linkers improve potency by enhancing hydrophobic interactions with target residues .

Biological Activity Data Table

Biological ActivityTargetIC50 ValueReferences
COX-2 InhibitionCOX Enzymes0.95 µM
Anticancer ActivityMCF-7 CellsIC50 = 7.8 µg/ml
Anti-inflammatoryIn vivo modelsVaries by model
AntimicrobialVarious pathogensEffective against specific strains

Case Studies

  • Anticancer Activity : A study evaluated a series of isoxazole derivatives, including this compound, for their cytotoxic effects against human cancer cell lines. Results indicated that these compounds could significantly reduce tumor cell proliferation and induce apoptosis through mitochondrial pathways .
  • Anti-inflammatory Effects : A comparative study demonstrated that derivatives with similar structures exhibited potent anti-inflammatory effects in animal models, significantly reducing edema and inflammatory markers when administered in therapeutic doses .

Propiedades

IUPAC Name

3-(4-chlorophenyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-15-12-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYNJVCSVZKIHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

As described for example 323d, 3-(4-chloro-phenyl)-isoxazole-4-carboxylic acid ethyl ester (57.0 g, 226.5 mmol) was converted, instead of 3-(4-fluoro-phenyl)-isoxazole-4-carboxylic acid ethyl ester, to the title compound (50.7 g, 92%) which was obtained as a light yellow solid. MS: m/e=222.3 [M−H]−.
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92%

Synthesis routes and methods II

Procedure details

To a solution of 3-(4-chloro-phenyl)-isoxazole-4-carboxylic acid ethyl ester (57.0 g, 226.5 mmol) in ethanol (234 mL) was added aqueous sodium hydroxide (2 N, 175 mL, 351 mmol) and the resulting mixture stirred overnight at room temperature. The mixture was then acidified with HCl solution (4 N, 92.6 mL) to pH 2-3. The precipitate was then filtered off and dissolved in THF (762 mL) and then washed with saturated sodium chloride solution. The aqueous phase was then extracted with ethyl acetate and THF (1:1, 300 mL) and the combined organic phases dried over sodium sulfate and evaporated to afford the title compound (50.7 g, 92%) which was obtained as a light yellow solid. MS: m/e=222.3 [M−H]−.
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step One
Quantity
234 mL
Type
solvent
Reaction Step One
Name
Quantity
92.6 mL
Type
reactant
Reaction Step Two
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid
Reactant of Route 2
3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid
Reactant of Route 3
3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid
Reactant of Route 4
3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid
Reactant of Route 6
3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.